molecular formula C9H12N2 B13701315 5-(Cyclopropylmethyl)pyridin-2-amine

5-(Cyclopropylmethyl)pyridin-2-amine

Cat. No.: B13701315
M. Wt: 148.20 g/mol
InChI Key: LROOCDDIFDANCB-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)pyridin-2-amine: is an organic compound with the molecular formula C9H12N2 . It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted with a cyclopropylmethyl group at the 5-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the cyclopropylmethylation of 2-aminopyridine. This reaction typically requires the use of cyclopropylmethyl bromide as the alkylating agent and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethyl)pyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their catalytic and biological activities.

Medicine: The compound is explored for its potential pharmacological properties. Pyridine derivatives, in general, are known for their therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the specific biological activities of this compound.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 5-(Cyclopropylmethyl)pyridin-2-amine, known for its use in the preparation of various pharmaceuticals and agrochemicals.

    Cyclopropylmethylamine: A simple amine with a cyclopropylmethyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Pyridine N-oxides: Oxidized derivatives of pyridine, studied for their biological activities and applications in organic synthesis.

Uniqueness: this compound is unique due to the presence of both a cyclopropylmethyl group and an amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-(cyclopropylmethyl)pyridin-2-amine

InChI

InChI=1S/C9H12N2/c10-9-4-3-8(6-11-9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,10,11)

InChI Key

LROOCDDIFDANCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CN=C(C=C2)N

Origin of Product

United States

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